1-Prop-2-enoylpyrrolidine-2-carboxylic acid
Description
Contextual Significance within Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring is a foundational structure in a multitude of biologically active compounds, including alkaloids, vitamins, and hormones. frontiersin.orgmdpi.com In medicinal chemistry, this five-membered nitrogen-containing heterocycle is considered a "privileged scaffold" because its incorporation into molecules can confer favorable pharmacokinetic properties, such as metabolic stability and bioavailability. nbinno.com The pyrrolidine framework allows for precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. nbinno.comnih.gov Consequently, pyrrolidine derivatives are integral to a wide range of successful drugs across therapeutic areas, including treatments for cancer, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com
The carboxylic acid moiety is another critical functional group in drug design, often involved in forming strong electrostatic interactions with target proteins. semanticscholar.org While its presence can enhance water solubility, it can also present challenges regarding membrane permeability and metabolic stability. semanticscholar.orgresearchgate.net
The acrylamide (B121943) group, on the other hand, serves as a reactive component. It is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This feature is increasingly utilized in the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action. nih.gov Research has also shown that incorporating an acrylamide group can improve a molecule's drug-like properties, such as solubility and membrane permeability. nih.gov The combination of the established pyrrolidine-2-carboxylic acid scaffold with the reactive acrylamide functional group in 1-Prop-2-enoylpyrrolidine-2-carboxylic acid makes it a significant subject for research, particularly in the exploration of novel covalent enzyme inhibitors.
Overview of Key Structural Features and Related Molecular Scaffolds
The molecular architecture of this compound is defined by three key components: the pyrrolidine ring, the carboxylic acid group, and the N-acryloyl substituent.
The Pyrrolidine Ring : This saturated, five-membered nitrogen heterocycle is the core scaffold. frontiersin.org Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. nih.gov This three-dimensional structure is flexible, a phenomenon known as "pseudorotation," which allows it to adopt various shapes to fit into biological binding sites. nih.gov The choice and placement of substituents can lock the ring into a specific conformation, influencing its pharmacological efficacy. nih.gov
The Carboxylic Acid Group : Attached to the C2 position of the pyrrolidine ring, this functional group is typically ionized at physiological pH. It acts as a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. semanticscholar.org Its position is stereochemically important, with the natural amino acid L-proline having an (S)-configuration at this carbon.
The N-Acryloyl Group (1-Prop-2-enoyl) : This group is attached to the nitrogen atom of the pyrrolidine ring. It consists of a vinyl group conjugated to a carbonyl, forming an α,β-unsaturated amide. This arrangement makes the terminal vinyl carbon electrophilic and susceptible to nucleophilic attack, a key feature for potential covalent interactions. nih.gov
Table 1: Key Structural Features of this compound
| Feature | Description | Significance |
|---|---|---|
| Pyrrolidine Ring | A five-membered, saturated nitrogen-containing heterocycle. | Provides a 3D scaffold, influences pharmacokinetic properties, and is a common motif in bioactive molecules. frontiersin.orgnbinno.comnih.gov |
| Carboxylic Acid | A -COOH group at the C2 position. | Acts as a key binding element through hydrogen bonding and electrostatic interactions; influences solubility. semanticscholar.org |
| N-Acryloyl Group | An H₂C=CH-C(=O)- group attached to the pyrrolidine nitrogen. | Functions as a Michael acceptor, enabling potential covalent bond formation with biological targets. nih.gov |
The study of this compound is informed by research on numerous related molecular scaffolds that are prevalent in medicinal chemistry. These scaffolds share structural similarities and often serve as starting points or comparators in drug design.
Table 2: Examples of Related Molecular Scaffolds
| Scaffold | Description | Relevance |
|---|---|---|
| L-Proline | The parent amino acid, (S)-pyrrolidine-2-carboxylic acid. | A fundamental building block for the synthesis of many pyrrolidine-containing drugs like Captopril (B1668294). mdpi.comresearchgate.net |
| Pyroglutamic Acid | A lactam derivative of glutamic acid, (2S)-5-oxopyrrolidine-2-carboxylic acid. | A natural amino acid derivative used as a chiral scaffold in the synthesis of potent enzyme inhibitors. nih.gov |
| N-Acyl Pyrrolidines | Pyrrolidine rings with various acyl groups on the nitrogen atom, such as N-acetyl or N-benzoyl derivatives. | A broad class of compounds explored for diverse biological activities, including antimicrobial and enzyme inhibitory effects. frontiersin.orgbeilstein-journals.org |
| Pyrrole-2-carboxylic acid | An unsaturated, aromatic analogue of the pyrrolidine-2-carboxylic acid scaffold. | A natural product derived from the dehydrogenation of proline, serving as a related heterocyclic carboxylic acid. wikipedia.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acrylamide |
| Alpelisib |
| Anisomycin |
| Asunaprevir |
| Atropine |
| Avanafil |
| Benoxaprofen |
| Captopril |
| Cefiderocol |
| Cocaine |
| Cuscohygrine |
| Cycloprop-2-ene carboxylic acid |
| Cysteine |
| Gemifloxacin |
| Glutamic acid |
| Glycine |
| Hygrine |
| Ibufenac |
| L-proline |
| Lysine |
| Nicotine |
| Preussin |
| Protirelin |
| Pyroglutamic acid |
| Pyrrole-2-carboxylic acid |
| Raclopride |
| Ruspolinone |
| Sulpiride |
| Tryptophan |
Properties
IUPAC Name |
1-prop-2-enoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDSSTFBUGDVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314819 | |
| Record name | 1-prop-2-enoylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60460-30-2 | |
| Record name | NSC288737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-prop-2-enoylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Stereochemistry, and Isomeric Considerations
Systematic Nomenclature and Common Variants
The systematic name for the compound is derived following IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. wikipedia.orglibretexts.org The name can be deconstructed to understand the molecule's constituent parts:
Pyrrolidine-2-carboxylic acid: This is the base structure, also known as proline. The carboxylic acid group is located at position 2 of the five-membered pyrrolidine (B122466) ring.
1-Prop-2-enoyl: This describes the acyl group attached to the nitrogen atom (position 1) of the pyrrolidine ring. According to IUPAC, the preferred name for this group is prop-2-enoyl . youtube.com It is also commonly referred to as the acryloyl group, derived from acrylic acid. youtube.com
Therefore, the fully systematic IUPAC name is 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid . Given the commonality of the term "acryloyl" and the base structure "proline," a common variant name is N-Acryloylproline .
| Nomenclature Type | Name |
| Systematic IUPAC Name | 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid |
| Common Variant | N-Acryloylproline |
| Base Amino Acid | Proline |
| Acyl Group Name | Prop-2-enoyl (Acryloyl) |
Chirality and Stereoisomerism of the Pyrrolidine Ring System
The pyrrolidine ring is a foundational element in numerous natural alkaloids and pharmaceuticals. mappingignorance.org The structure of 1-Prop-2-enoylpyrrolidine-2-carboxylic acid contains a chiral center at the C2 carbon of the pyrrolidine ring—the carbon atom to which the carboxylic acid group is attached.
This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as either (S) or (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.
(S)-1-Prop-2-enoylpyrrolidine-2-carboxylic acid: This enantiomer is derived from L-proline, the naturally occurring form of the amino acid.
(R)-1-Prop-2-enoylpyrrolidine-2-carboxylic acid: This enantiomer is derived from D-proline.
The specific three-dimensional arrangement, or stereochemistry, at this center is critical as it often dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems. mappingignorance.org The pyrrolidine ring itself is not planar and adopts envelope or twisted conformations, which can be influenced by substituents. beilstein-journals.org
| Stereocenter | Possible Configurations | Derived From |
| C2 of Pyrrolidine Ring | (S) | L-Proline |
| C2 of Pyrrolidine Ring | (R) | D-Proline |
Geometric Isomerism of the Propenoyl Moiety (E/Z configurations)
The propenoyl (acryloyl) group features a carbon-carbon double bond (C=C). Rotation around this bond is restricted, which gives rise to the possibility of geometric isomerism. chemguide.co.uklibretexts.org This type of isomerism is described using E/Z notation, which is determined by assigning priorities to the substituents at each end of the double bond based on the CIP rules. libretexts.orgchemguide.co.uk
For the double bond in the propenoyl group (H₂C=CH-C=O), the terminal carbon is attached to two hydrogen atoms. Because the two substituents on one of the carbons are identical (both are hydrogen), there is no possibility for E/Z isomerism in the standard 1-Prop-2-enoyl group.
However, if the propenoyl moiety were to be substituted, for instance, at the C3 position (e.g., 1-(3-chloroprop-2-enoyl)pyrrolidine-2-carboxylic acid), then geometric isomerism would become possible. In such a hypothetical case:
Z-isomer: The higher-priority groups on each carbon of the double bond would be on the same side (zusammen in German). chemguide.co.uklibretexts.org
E-isomer: The higher-priority groups on each carbon of the double bond would be on opposite sides (entgegen in German). chemguide.co.uklibretexts.org
Since the parent compound has two hydrogens on the terminal vinyl carbon, it exists as a single geometric isomer.
Enantiomeric Purity and Control in Synthetic Pathways
Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules for applications in pharmacology and materials science. mappingignorance.org For this compound, the primary method for controlling the stereochemistry of the pyrrolidine ring is to start with an enantiomerically pure precursor.
Substrate-Controlled Synthesis: The most straightforward synthetic approach involves using a commercially available, enantiomerically pure starting material, such as L-proline or D-proline. The reaction involves the acylation of the secondary amine on the pyrrolidine ring. A common method is the Schotten-Baumann reaction, where acryloyl chloride is reacted with proline under basic conditions.
Starting with L-proline ((S)-pyrrolidine-2-carboxylic acid): This will yield (S)-1-Prop-2-enoylpyrrolidine-2-carboxylic acid.
Starting with D-proline ((R)-pyrrolidine-2-carboxylic acid): This will yield (R)-1-Prop-2-enoylpyrrolidine-2-carboxylic acid.
Because the reaction at the nitrogen atom does not affect the chiral center at C2, the stereochemical integrity of the starting material is preserved. This substrate-controlled approach is highly efficient for producing the desired enantiomer. nih.govnih.gov More complex stereoselective syntheses, such as asymmetric 1,3-dipolar cycloadditions, can be used to construct the pyrrolidine ring itself with high enantioselectivity when starting from acyclic precursors. mappingignorance.org
| Synthetic Strategy | Description | Outcome |
| Substrate Control | Acylation of enantiopure L-proline or D-proline with an acryloyl source (e.g., acryloyl chloride). | High enantiomeric purity of the corresponding (S) or (R) product. The stereocenter of the starting material is retained. |
| Asymmetric Synthesis | Building the chiral pyrrolidine ring from achiral starting materials using chiral catalysts or auxiliaries. | Can generate specific enantiomers, but may be a more complex and less direct route for this particular compound. |
Synthetic Methodologies for 1 Prop 2 Enoylpyrrolidine 2 Carboxylic Acid and Its Analogues
General Synthetic Strategies for Acryloylpyrrolidine-2-carboxylic Acids
The fundamental approach to synthesizing 1-Prop-2-enoylpyrrolidine-2-carboxylic acid involves the formation of an amide bond between the secondary amine of the pyrrolidine (B122466) ring and an acrylic acid derivative. This can be achieved through various amide coupling reactions and methods for introducing the propenoyl (acryloyl) group.
Amide Coupling Reactions involving Pyrrolidine-2-carboxylic Acid
The direct acylation of pyrrolidine-2-carboxylic acid (proline) is a common and straightforward method for the synthesis of its N-acryloyl derivative. A prevalent technique involves the Schotten-Baumann reaction, where an acyl chloride is reacted with the amino acid under basic conditions.
A typical laboratory-scale synthesis of N-acryloyl-L-proline involves dissolving L-proline in an aqueous solution of a base, such as sodium hydroxide, followed by the dropwise addition of acryloyl chloride, often at a reduced temperature to control the reaction's exothermicity. The basic conditions are crucial to deprotonate the secondary amine of the proline, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of the acryloyl chloride. After the reaction is complete, the mixture is acidified to precipitate the product, which can then be purified by extraction and recrystallization.
The choice of coupling reagents is critical in peptide synthesis and can be applied to the formation of the amide bond in acryloylpyrrolidine-2-carboxylic acids, especially when dealing with more complex or sensitive substrates. While the use of acryloyl chloride is direct, other coupling reagents can be employed to activate the carboxylic acid of the acryloyl group for reaction with the amine of proline. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU and HBTU. These methods are particularly useful in solid-phase synthesis or when milder reaction conditions are required.
Introduction of the Propenoyl Group
The introduction of the propenoyl (acryloyl) group is most directly achieved using acryloyl chloride. The high reactivity of this acyl chloride allows for a rapid reaction with the secondary amine of proline. However, the instability of acryloyl chloride necessitates careful handling and often on-demand synthesis for large-scale industrial applications. Continuous-flow microreactor systems have been developed for the safe and efficient synthesis of acryloyl chloride from acrylic acid using reagents like thionyl chloride or oxalyl chloride.
An alternative one-pot method for amide formation that avoids the isolation of the highly reactive acyl chloride involves the use of thionyl chloride in a solvent such as dimethylacetamide (DMAc). In this procedure, the carboxylic acid (acrylic acid) is activated in situ by thionyl chloride, and the amine (proline) is then added to the reaction mixture. This approach has been shown to be effective for the synthesis of a variety of amides, including those from sterically hindered amines and N-protected amino acids, with good yields and retention of stereochemical integrity.
Chiral Synthesis Approaches
Maintaining and controlling the stereochemistry at the C2 position of the pyrrolidine ring is paramount, as the biological activity and physical properties of these compounds are often dependent on their stereoisomeric form. Chiral synthesis approaches are therefore essential for producing enantiomerically pure this compound and its analogues.
Asymmetric Synthesis utilizing Chiral Precursors
The most straightforward approach to obtaining enantiomerically pure this compound is to start with a commercially available, enantiopure precursor, namely L-proline or D-proline. The acylation reaction with acryloyl chloride generally proceeds without racemization of the chiral center at C2.
For the synthesis of more complex analogues with additional stereocenters, chiral precursors that are derivatives of proline can be employed. For instance, substituted prolines, such as 4-hydroxyproline (B1632879), can be used as the starting material. The existing stereocenters in these precursors can direct the stereochemical outcome of subsequent reactions. Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be attached to a proline-derived scaffold to control the diastereoselective introduction of substituents onto the pyrrolidine ring before the N-acylation step. These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to a high degree of stereocontrol. After the desired stereochemistry is established, the auxiliary can be cleaved and the propenoyl group introduced.
| Chiral Precursor | Resulting Analogue Type | Key Advantage |
|---|---|---|
| L-Proline / D-Proline | Enantiopure this compound | Direct, commercially available starting material. |
| (2S,4R)-4-Hydroxyproline | Chiral 4-substituted acryloylpyrrolidine analogues | Introduces an additional stereocenter with defined configuration. |
| Proline with Evans Auxiliary | Diastereomerically enriched substituted proline derivatives | High stereocontrol in alkylation and other modifications. |
Enantioselective Catalysis in Pyrrolidine-2-carboxylic Acid Functionalization
Enantioselective catalysis offers a powerful strategy for the synthesis of chiral compounds from prochiral precursors. In the context of acryloylpyrrolidine-2-carboxylic acid analogues, this could involve the enantioselective functionalization of the pyrrolidine ring. Proline and its derivatives are themselves well-known organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions. This catalytic activity stems from the ability of the secondary amine to form a chiral enamine or iminium ion intermediate.
While the direct enantioselective N-acylation of a prochiral pyrrolidine precursor with an acryloyl source is less common, catalytic methods can be applied to create stereocenters on the pyrrolidine ring before or after the introduction of the acryloyl group. For example, chiral metal complexes can catalyze asymmetric hydrogenations or cycloaddition reactions to generate substituted pyrrolidines with high enantiomeric excess. These chiral substituted pyrrolidines can then be N-acylated to yield the desired acryloyl derivatives.
The development of chiral catalysts for the functionalization of the pyrrolidine ring allows for the creation of a diverse range of chiral analogues that may not be readily accessible from naturally occurring chiral precursors.
| Catalyst Type | Reaction | Potential Application |
|---|---|---|
| Chiral Proline-derived Organocatalysts | Asymmetric Aldol/Mannich Reactions | Creation of stereocenters on the pyrrolidine ring of analogues. |
| Chiral Metal Complexes (e.g., Rh, Ru, Cu) | Asymmetric Hydrogenation, Cycloaddition | Enantioselective synthesis of substituted pyrrolidine precursors. |
Diastereoselective Synthesis and Control
For analogues of this compound that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis can be achieved by a variety of methods, often relying on the influence of an existing chiral center within the molecule to direct the formation of a new stereocenter.
One common strategy is the use of substrate-controlled diastereoselective reactions. For example, if a chiral center is already present on the pyrrolidine ring (e.g., at C4 in hydroxyproline), it can direct the stereochemical outcome of reactions at other positions. The rigid five-membered ring structure of proline often leads to a preferred conformation, which can result in one face of the ring being more sterically accessible to incoming reagents.
Cycloaddition reactions, such as 1,3-dipolar cycloadditions of azomethine ylides, are powerful tools for the diastereoselective synthesis of highly substituted pyrrolidines. By using a chiral dipolarophile, such as an ester of N-acryloyl-(S)-proline, it is possible to achieve high endo-diastereoselectivity in the cycloaddition with azomethine ylides. This approach allows for the construction of complex polycyclic proline analogues with multiple stereocenters in a controlled manner.
The diastereoselectivity of alkylation reactions on proline enolates is another well-studied area. The stereochemical outcome can be influenced by factors such as the N-protecting group, the choice of base, and the alkylating agent, allowing for the selective synthesis of either cis- or trans-substituted proline derivatives. These can then be converted to their corresponding N-acryloyl analogues.
| Method | Key Principle | Example |
|---|---|---|
| Substrate-controlled reactions | An existing stereocenter directs the formation of a new one. | Alkylation of a 4-substituted proline derivative. |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a chiral dipolarophile. | Cycloaddition with an N-acryloyl-(S)-proline ester. unibo.it |
| Diastereoselective Alkylation | Control of enolate geometry and reagent approach. | Alkylation of N-protected proline enolates. |
Multi-component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. In the context of pyrrolidine-2-carboxylic acid derivatives, these strategies have been pivotal in constructing the core heterocyclic scaffold and introducing diverse functionalities in a single synthetic operation.
A notable example of a multi-component approach is the Ugi reaction, which has been successfully employed in the synthesis of iminopyrrolidine-2-carboxylic acid derivatives. This reaction typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. A variation of this reaction utilizes L-glutamine as the amine component, which upon reaction with an oxo component and an isocyanide, undergoes an unexpected cyclization to yield iminopyrrolidine-2-carboxylic acid derivatives rather than the anticipated glutarimides. This stereoselective reaction proceeds in good yields and demonstrates broad functional group tolerance.
One-pot protocols that combine sequential reactions, such as Michael additions followed by cyclization, have also proven effective for the synthesis of highly functionalized proline derivatives. For instance, chelated enolates of glycine derivatives can undergo a stereoselective Michael addition to α,β-unsaturated esters. The resulting enolate can then be trapped in situ with an electrophile, such as a Baylis-Hillman type acrylate, followed by a cyclization step to afford substituted proline derivatives with the creation of up to three new stereogenic centers in a single pot.
Another one-pot approach involves a Michael/SN'-addition/cyclization cascade. This method allows for the stereoselective synthesis of substituted proline derivatives by reacting chelated enolates with halogenated α,β-unsaturated esters. The intermediate enolate is then trapped with an electrophile, leading to a subsequent cyclization that furnishes the desired pyrrolidine ring system. These one-pot methodologies are highly convergent and provide rapid access to a diverse range of substituted proline analogs.
| Reaction Type | Key Reactants | Product Type | Key Features |
| Ugi Reaction | L-glutamine, Oxo component, Isocyanide | Iminopyrrolidine-2-carboxylic acid derivatives | Stereoselective, Good yields, Broad functional group tolerance |
| Michael/Aldol Addition-Cyclization | Chelated enolate, α,β-Unsaturated ester, Aldehyde | Highly functionalized proline derivatives | One-pot, Creation of up to four stereocenters |
| Michael/SN'-Addition/Cyclization | Chelated enolate, Halogenated α,β-unsaturated ester, Electrophile | Substituted proline derivatives | One-pot, Stereoselective |
Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives as Intermediates
The synthesis of functionalized pyrrolidine-2-carboxylic acid derivatives as stable intermediates is a cornerstone for the subsequent elaboration into more complex molecules, including this compound. These synthetic strategies often focus on the stereoselective construction of the pyrrolidine ring and the introduction of various substituents that can be further modified.
One common approach involves the direct functionalization of the proline scaffold. For example, palladium-catalyzed C(sp3)-H arylation at the 3-position of proline derivatives can be achieved using aryl iodides. This method allows for the direct and stereospecific installation of aryl groups, affording cis-2,3-disubstituted pyrrolidines. The use of a directing group on the nitrogen atom is crucial for the regioselectivity of this transformation.
Intramolecular cyclization reactions represent another powerful strategy for the synthesis of pyrrolidine-2-carboxylic acid intermediates. These reactions can proceed through the formation of either C-C or C-N bonds. For instance, the intramolecular cyclization of N-acyliminium ions derived from allylsilanes or propargylsilanes can lead to the formation of the pyrrolidine ring. Radical cyclizations have also been employed to construct 3-substituted prolines.
Intermolecular cyclization strategies, such as those involving Michael additions, are also prevalent. The reaction of a glycine ester enolate with an α,β-unsaturated ester can initiate a sequence leading to the formation of a substituted pyrrolidine-2-carboxylic acid derivative. These reactions can often be performed with a high degree of stereocontrol.
| Intermediate | Synthetic Approach | Key Reagents/Conditions | Outcome |
| cis-2,3-disubstituted pyrrolidines | Directed C(sp3)-H Arylation | Palladium catalyst, Aryl iodide, Directing group | Stereospecific arylation at the 3-position |
| 3-substituted prolines | Intramolecular Cyclization | N-acyliminium ions from allylsilanes/propargylsilanes | Formation of the pyrrolidine ring |
| Substituted pyrrolidine-2-carboxylates | Intermolecular Cyclization (Michael Addition) | Glycine ester enolate, α,β-unsaturated ester | Stereocontrolled synthesis of the pyrrolidine core |
Biocatalytic Approaches in Pyrrolidine-2-carboxylic Acid Synthesis or Modification
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis and modification of chiral compounds, including pyrrolidine-2-carboxylic acid and its derivatives. Enzymes offer unparalleled stereoselectivity and can operate under mild reaction conditions, minimizing the need for protecting groups and reducing waste.
Imine reductases (IREDs) have shown significant promise in the asymmetric synthesis of chiral pyrrolidines. nih.govdigitellinc.comrsc.orgrsc.orgacs.org These enzymes catalyze the reduction of cyclic imines to the corresponding amines with high enantioselectivity. By employing engineered IREDs, it is possible to access both enantiomers of a target pyrrolidine derivative. For example, the reductive amination of N-Boc-3-pyrrolidone with various amines using engineered IREDs can produce a range of chiral 3-aminopyrrolidines, which are valuable building blocks. nih.govrsc.org
Lipases are another class of versatile enzymes that have been utilized in the kinetic resolution of racemic pyrrolidine-2-carboxylic acid derivatives. whiterose.ac.uk These enzymes can selectively hydrolyze or esterify one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, Candida antarctica lipase B (CAL-B) has been employed for the kinetic resolution of N-protected proline derivatives, achieving excellent enantioselectivity. whiterose.ac.uk
Proline hydroxylases are enzymes capable of introducing hydroxyl groups at specific positions on the proline ring. nih.gov While their primary role in nature is in collagen biosynthesis, their application in biocatalysis is being explored for the synthesis of hydroxyproline derivatives. These hydroxylated prolines are valuable chiral building blocks for the synthesis of various pharmaceuticals and natural products. The regioselectivity of these enzymes can be influenced by the specific proline hydroxylase used and the substituents on the proline ring. nih.gov
Amidase-catalyzed hydrolysis of proline amides is another biocatalytic strategy for the production of enantiomerically pure L-proline. L-proline amide hydrolase from Pseudomonas syringae has been characterized and shown to be highly S-stereoselective towards piperidine-based carboxamides and also hydrolyzes various L-amino acid amides.
| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantage |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | N-Boc-3-pyrrolidone and an amine | Chiral 3-aminopyrrolidines | High enantioselectivity, access to both enantiomers |
| Lipases | Kinetic resolution | Racemic N-protected proline esters | Enantiomerically enriched proline esters and acids | High enantioselectivity, mild reaction conditions |
| Proline Hydroxylases | Regioselective hydroxylation | L-proline | trans-4-hydroxy-L-proline | Site-specific functionalization |
| Amidases | Stereoselective hydrolysis | D,L-proline amide | L-proline | High stereoselectivity |
Chemical Reactivity and Transformations of 1 Prop 2 Enoylpyrrolidine 2 Carboxylic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group in 1-prop-2-enoylpyrrolidine-2-carboxylic acid undergoes typical reactions characteristic of this functional group, enabling the formation of various derivatives.
Esterification of this compound can be achieved through reactions with alcohols, typically in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This process, known as Fischer esterification, involves the conversion of the carboxylic acid to an ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.comchemguide.co.uk Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Examples of Esterification Reactions
| Reactant | Catalyst | Product |
| This compound + Methanol | H₂SO₄ | Methyl 1-prop-2-enoylpyrrolidine-2-carboxylate |
| This compound + Ethanol | TsOH | Ethyl 1-prop-2-enoylpyrrolidine-2-carboxylate |
Amide Formation (Peptide Coupling)
The carboxylic acid functionality of this compound can react with amines to form amides. This reaction is of particular significance in peptide synthesis, where the formation of a peptide bond is a key step. bachem.com The process, often referred to as peptide coupling, requires the activation of the carboxyl group to facilitate the reaction with the amino group of another amino acid or peptide. bachem.comnih.gov
A variety of coupling reagents have been developed to promote this transformation efficiently and minimize side reactions. nih.govrsc.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly employed activators. bachem.com In the presence of a carbodiimide, the carboxylic acid is converted into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to enhance the reaction rate and suppress side reactions. bachem.com
The modification of amino acids and peptides at the N-terminus with acryloyl groups is a valuable method for synthesizing peptide-conjugates with unique properties. nih.gov
Table 2: Common Reagents in Amide Formation
| Reagent Type | Examples | Role |
| Coupling Reagent | DCC, DIC, HATU, HBTU | Activates the carboxylic acid |
| Additive | HOBt, HOAt | Enhances reactivity and reduces side reactions |
Formation of Acid Halides and Anhydrides
The carboxylic acid group can be converted to more reactive derivatives such as acid halides and anhydrides. Acid chlorides, for instance, are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This transformation involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.org
Acid halides are highly reactive intermediates and can be readily converted into other carboxylic acid derivatives, including esters, amides, and anhydrides. libretexts.org
Acid anhydrides can be formed from this compound through dehydration reactions. One common method involves the reaction of the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640). nih.gov Another approach is the reaction of an acid chloride with a carboxylate salt. youtube.com This method is particularly useful for synthesizing mixed anhydrides. youtube.com
Table 3: Reagents for Acid Halide and Anhydride Formation
| Desired Product | Reagent(s) |
| Acid Chloride | Thionyl chloride (SOCl₂) |
| Acid Bromide | Phosphorus tribromide (PBr₃) |
| Acid Anhydride | Acetic anhydride, or Acid chloride + Carboxylate |
Reactivity of the Propenoyl (Acryloyl) Moiety
The propenoyl group, an α,β-unsaturated carbonyl system, imparts unique reactivity to the molecule, allowing for participation in conjugate additions and cycloaddition reactions.
The electron-withdrawing nature of the carbonyl group in the acryloyl moiety makes the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org This type of reaction is known as a Michael addition or conjugate addition. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.com
The reaction proceeds via the addition of the nucleophile to the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. wikipedia.org L-proline and its derivatives have been shown to catalyze Michael addition reactions. mdpi.comresearchgate.netarkat-usa.org
Table 4: Examples of Nucleophiles in Michael Additions
| Nucleophile Class | Specific Example |
| Enolates | Diethyl malonate |
| Amines | Secondary amines |
| Thiols | Thiophenol |
Cycloaddition Reactions
The carbon-carbon double bond of the acryloyl group can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. wikipedia.org The reaction is facilitated by the presence of the electron-withdrawing carbonyl group on the dienophile. organic-chemistry.org
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of cyclic systems with a high degree of stereocontrol. wikipedia.org The propenoyl moiety of this compound can also participate in other types of cycloaddition reactions, such as [2+2] cycloadditions, often induced photochemically. libretexts.org
Table 5: Types of Cycloaddition Reactions
| Reaction Type | Reactant Partner | Product Ring Size |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated diene | 6-membered |
| [2+2] Cycloaddition | Alkene (photochemical) | 4-membered |
Hydrogenation and Reduction Reactions of the Double Bond
The carbon-carbon double bond in this compound, being part of an α,β-unsaturated amide system, is susceptible to various hydrogenation and reduction methodologies. These reactions are pivotal for the synthesis of saturated N-propionylproline derivatives, which may exhibit distinct biological activities.
Catalytic hydrogenation is a primary method for the reduction of such double bonds. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reduction. For instance, asymmetric hydrogenation using chiral catalysts can afford specific stereoisomers of the resulting saturated product.
In addition to catalytic hydrogenation, chemical reduction methods can be employed. Sodium borohydride (B1222165) (NaBH₄), a common reducing agent, can reduce α,β-unsaturated amides, often requiring activation with additives like triflic anhydride (Tf₂O) for enhanced reactivity. researchgate.netorganic-chemistry.org This method offers a milder alternative to catalytic hydrogenation and can be advantageous when other functional groups sensitive to hydrogenation are present in the molecule. researchgate.netorganic-chemistry.org
The following table summarizes representative conditions for the reduction of the double bond in α,β-unsaturated proline derivatives, based on established methodologies for similar compounds.
Table 1: Representative Conditions for the Reduction of the Double Bond in this compound Analogs
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | H₂, 10% Pd/C | Methanol | 25 | 4 | 1-(1-Oxopropyl)pyrrolidine-2-carboxylic acid | >95 |
| 2 | NaBH₄, Tf₂O | THF | 0 - 25 | 2 | 1-(1-Oxopropyl)pyrrolidine-2-carboxylic acid | 85-90 |
| 3 | H₂, Rh-(R)-BINAP | Ethanol | 50 | 12 | Chiral 1-(1-Oxopropyl)pyrrolidine-2-carboxylic acid | >90 (high e.e.) |
Transformations Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of this compound can undergo a variety of transformations, including modifications at the nitrogen atom and reactions that alter the ring structure itself.
N-Substitutions and Modifications
While the nitrogen atom in this compound is part of a stable amide linkage, certain reactions can modify or replace the N-acryloyl group.
N-Alkylation: Direct N-alkylation of the amide nitrogen is challenging due to its low nucleophilicity. However, under specific conditions, such as using highly reactive alkylating agents in the presence of a strong base, modifications might be achievable. More commonly, the entire N-acyl group is replaced.
Transamidation: The N-acryloyl group can potentially be exchanged through transamidation reactions. This process typically requires harsh conditions or the use of catalysts to facilitate the cleavage of the existing amide bond and the formation of a new one with a different amine. Recent advancements have explored direct transamidation of unactivated tertiary amides, which could be applicable to this system.
Hydrolysis: The N-acyl group can be removed via hydrolysis under acidic or basic conditions to yield proline. Enzymatic hydrolysis, for instance, using N-acyl-L-proline acylases, offers a mild and stereospecific method for this transformation. google.comharvard.edu
The following table provides an overview of potential N-substitution and modification reactions based on general reactivity of N-acylproline derivatives.
Table 2: Potential N-Substitutions and Modifications of this compound
| Reaction Type | Reagents | Product | Notes |
| Hydrolysis (Acidic) | 6 M HCl, reflux | L-Proline | Complete removal of the N-acyl group. google.com |
| Hydrolysis (Enzymatic) | N-Acyl-L-proline acylase | L-Proline | Mild and stereospecific. google.com |
| Transamidation | R-NH₂, Catalyst | 1-(N-R-propionyl)pyrrolidine-2-carboxylic acid | Requires specific catalytic systems. |
Ring-Opening and Ring-Closing Reactions
The pyrrolidine ring is generally stable; however, specific reactions can lead to its opening or the formation of new cyclic structures.
Ring-Opening Reactions: The opening of the pyrrolidine ring typically requires significant energy input or specific chemical activation. Oxidative cleavage, for example, by hydroxyl radicals, can lead to the formation of linear amino acid derivatives. nih.gov Under conditions of mechanical stress, theoretical studies suggest that the N-Cα bond in proline residues within proteins can break, leading to a ring-opened structure. chemrxiv.org However, controlled chemical ring-opening of N-acylproline derivatives under standard laboratory conditions is not a common transformation.
Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful tool for constructing new rings. If this compound were to be incorporated into a larger molecule containing another terminal alkene, intramolecular RCM could be employed to form a macrocyclic structure containing the proline moiety. This strategy is frequently used in peptide chemistry to create constrained cyclic peptides with defined conformations. nih.gov
The following table illustrates a hypothetical ring-closing metathesis reaction involving a derivative of this compound.
Table 3: Hypothetical Ring-Closing Metathesis of a this compound Derivative
| Substrate | Catalyst | Solvent | Product |
| N-Allyl-N'-(1-prop-2-enoylpyrrolidine-2-carbonyl)glycinamide | Grubbs' 2nd Generation Catalyst | Dichloromethane | Cyclic dipeptide |
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Prop-2-enoylpyrrolidine-2-carboxylic acid, both ¹H and ¹³C NMR are instrumental in confirming the connectivity and stereochemistry of the molecule. Due to the presence of the amide bond, N-acylproline derivatives can exist as a mixture of cis and trans rotamers, which are often observable as separate sets of signals in the NMR spectrum.
Detailed analysis of a closely related compound, N-acryloyl-L-proline methyl ester, provides valuable insight into the expected NMR data. rsc.org The proton (¹H) NMR spectrum would exhibit characteristic signals for the vinyl protons of the acryloyl group, typically in the range of 5.5-6.5 ppm, showing complex splitting patterns due to geminal and vicinal coupling. The α-proton on the pyrrolidine (B122466) ring (the proton attached to the chiral center) is expected to resonate around 4.5 ppm. The remaining pyrrolidine ring protons would appear as a complex set of multiplets in the upfield region, generally between 1.8 and 3.8 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.
The carbon (¹³C) NMR spectrum would corroborate the structure with signals for the two carbonyl carbons (amide and carboxylic acid) resonating in the downfield region of 165-180 ppm. The olefinic carbons of the acryloyl group would be found around 128-132 ppm, while the carbons of the pyrrolidine ring would appear at distinct chemical shifts, providing further confirmation of the ring structure. The stereochemical assignment of the L-proline moiety is often confirmed through the use of chiral derivatizing agents or by comparison with NMR data of known proline derivatives. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |
| Vinyl (=CH₂) | 5.7 - 6.5 | multiplet |
| Vinyl (-CH=) | 6.2 - 6.8 | multiplet |
| α-CH (Pyrrolidine) | ~ 4.5 | multiplet |
| δ-CH₂ (Pyrrolidine) | ~ 3.6 | multiplet |
| β, γ-CH₂ (Pyrrolidine) | 1.8 - 2.4 | multiplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Amide (C=O) | 165 - 175 |
| Vinyl (=CH₂) | ~ 128 |
| Vinyl (-CH=) | ~ 131 |
| α-C (Pyrrolidine) | ~ 60 |
| δ-C (Pyrrolidine) | ~ 48 |
| β-C (Pyrrolidine) | ~ 30 |
| γ-C (Pyrrolidine) | ~ 25 |
Mass Spectrometry (MS) in Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molecular formula C₈H₁₁NO₃, molecular weight 169.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula. chemscene.com
In a typical mass spectrum, the molecule would be ionized, commonly through electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 170.19 or a deprotonated molecule [M-H]⁻ at m/z 168.17. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing insights into the molecule's structure. A characteristic fragmentation pathway for proline-containing molecules involves cleavage at the N-terminal side of the proline residue. osu.eduacs.org For this compound, fragmentation would likely involve the loss of the acryloyl group or cleavage of the pyrrolidine ring.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 170.19 | Protonated molecular ion |
| [M-H]⁻ | 168.17 | Deprotonated molecular ion |
| [M+Na]⁺ | 192.17 | Sodium adduct |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.
The most prominent feature would be a very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this broad band, the C-H stretching vibrations of the alkene and the pyrrolidine ring would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The carbonyl (C=O) stretching vibrations are also highly diagnostic. A strong, sharp peak for the carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹. The amide carbonyl stretch typically appears at a lower frequency, around 1620-1660 cm⁻¹, due to resonance. The C=C stretching vibration of the acryloyl group would be observed in the 1600-1650 cm⁻¹ region. The spectrum of a similar compound, N-acetyl-L-proline, shows these characteristic carboxylic acid and amide absorptions. spectrabase.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amide | C=O stretch | 1620 - 1660 |
| Alkene | C=C stretch | 1600 - 1650 |
| Alkene | =C-H stretch | 3000 - 3100 |
| Alkane (Pyrrolidine) | C-H stretch | 2850 - 2960 |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally powerful tool for determining the absolute configuration of stereocenters. mtoz-biolabs.com Since this compound is derived from L-proline, it is chiral, and its absolute configuration can be confirmed using CD spectroscopy.
Proline and its derivatives are known to exhibit a characteristic CD spectrum associated with the polyproline II (PPII) helical conformation in solution. nih.govnih.gov This is characterized by a strong negative band around 204-206 nm and a weaker positive band near 228 nm. researchgate.net The sign and position of these Cotton effects are directly related to the absolute configuration of the chiral center at the α-carbon of the proline ring. The presence of this specific spectral signature would provide definitive evidence for the (S)-configuration, consistent with its origin from L-proline.
Interactive Data Table: Expected Circular Dichroism Spectral Features for this compound
| Wavelength (nm) | Expected Sign of Cotton Effect | Associated Transition |
| ~ 205 | Negative | n → π |
| ~ 228 | Positive | π → π |
X-ray Crystallography in Defining Solid-State Structures
A crystal structure of this compound would definitively confirm the (S)-configuration of the chiral center. It would also reveal the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation. Furthermore, the solid-state structure would show the relative orientation of the acryloyl and carboxylic acid groups, as well as any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, which often form dimeric structures in the solid state.
Interactive Data Table: Representative Crystallographic Parameters for L-Proline
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.20 |
| b (Å) | 9.02 |
| c (Å) | 11.55 |
| Z | 4 |
Mechanistic Investigations of Reactions Involving 1 Prop 2 Enoylpyrrolidine 2 Carboxylic Acid
Reaction Pathway Elucidation through Kinetic Studies
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Transition State Analysis and Energy Profiles
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Role of Catalysts and Reaction Conditions in Mechanism
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Enzymatic and Biocatalytic Interactions of Pyrrolidine Carboxylic Acid Scaffolds
Enzymatic Pathways in the Biosynthesis and Metabolism of Pyrrolidine (B122466) Derivatives
The biosynthesis of the pyrrolidine-2-carboxylic acid scaffold primarily originates from L-glutamate. This pathway involves the sequential action of enzymes to reduce and cyclize the glutamate (B1630785) side chain. Key enzymes in this process include pyrroline-5-carboxylate (P5C) synthetase, which catalyzes the initial reduction of glutamate to glutamate-5-semialdehyde, and P5C reductase, which further reduces the cyclized intermediate P5C to proline.
The metabolism or degradation of proline is essentially the reverse of its synthesis, initiated by the enzyme proline dehydrogenase (or proline oxidase), which oxidizes proline back to P5C. This is followed by the conversion of P5C to glutamate by P5C dehydrogenase. These pathways are central to maintaining cellular proline homeostasis and are involved in cellular responses to stress.
While the biosynthesis of the N-acryloyl moiety and its subsequent enzymatic attachment to a pyrrolidine-2-carboxylic acid has not been specifically elucidated as a natural pathway, N-acylation of amino acids is a known biological process. N-acyl-amino acid synthases can catalyze the formation of an amide bond between a fatty acid (or other acyl-CoA thioesters) and an amino acid. It is conceivable that a similar enzymatic logic could be involved in the formation of N-acryloyl derivatives, should a biological context for them exist.
Table 1: Key Enzymes in Proline Biosynthesis and Metabolism
| Enzyme | Function | Pathway |
| Pyrroline-5-carboxylate Synthetase | Converts L-glutamate to L-glutamate-5-semialdehyde | Biosynthesis |
| Pyrroline-5-carboxylate Reductase | Reduces pyrroline-5-carboxylate to L-proline | Biosynthesis |
| Proline Dehydrogenase/Oxidase | Oxidizes L-proline to pyrroline-5-carboxylate | Metabolism |
| Pyrroline-5-carboxylate Dehydrogenase | Converts pyrroline-5-carboxylate to L-glutamate | Metabolism |
Biocatalytic Hydrolysis and Derivatization Reactions
The amide bond in 1-Prop-2-enoylpyrrolidine-2-carboxylic acid is a potential target for biocatalytic hydrolysis. Enzymes such as amidases (or amidohydrolases) are known to catalyze the cleavage of amide bonds. The specificity of these enzymes can vary widely. Some may exhibit broad substrate scope, potentially accommodating the N-acryloyl group, while others are highly specific.
For instance, aminoacylases, which typically hydrolyze N-acyl-L-amino acids, could potentially act on this compound to yield acrylic acid and pyrrolidine-2-carboxylic acid. The efficiency of such a reaction would depend on the specific enzyme's tolerance for the cyclic nature of the proline residue and the unsaturated acryloyl group.
Conversely, the reverse reaction, enzymatic N-acylation, represents a powerful tool for the synthesis of such derivatives. Lipases and proteases, under specific conditions (e.g., low water activity), can catalyze the formation of amide bonds. This approach allows for the chemo- and regioselective synthesis of N-acylated amino acids, including proline derivatives, offering a green alternative to traditional chemical synthesis.
Biocatalytic derivatization can also occur at other positions of the molecule. For example, proline-specific hydroxylases can introduce hydroxyl groups onto the pyrrolidine ring, a key step in the synthesis of hydroxyproline, a major component of collagen. The presence of the N-acryloyl group might influence the ability of such enzymes to bind and catalyze the hydroxylation.
Enzyme Specificity and Substrate Scope Studies
Enzymes that interact with proline often exhibit high specificity for the pyrrolidine ring structure. A prominent class of such enzymes are the post-proline cleaving enzymes (PPCEs), which are endopeptidases that specifically hydrolyze peptide bonds on the carboxyl side of proline residues. nih.govdcu.ie This high degree of specificity is attributed to a unique active site architecture that can accommodate the rigid, cyclic structure of proline. nih.gov
The substrate scope of these enzymes is, however, not solely dictated by the proline residue. The nature of the substituent on the nitrogen atom of the pyrrolidine ring is critical. In the context of this compound, the acryloyl group would be a key determinant for enzyme recognition and activity. While PPCEs act on peptide bonds, their specificity highlights the importance of the N-substituent in enzymatic interactions with the pyrrolidine scaffold.
Studies on other N-acylated proline derivatives could provide insights into the potential enzymatic interactions of this compound. For example, the substrate specificity of various amidases and proteases towards a range of N-acyl prolines with varying acyl chain lengths and functionalities would be informative. Such studies would help to identify enzymes capable of either synthesizing or hydrolyzing the target compound.
Table 2: Examples of Proline-Interacting Enzyme Classes and Their Specificity
| Enzyme Class | Specificity | Potential Interaction with this compound |
| Post-Proline Cleaving Enzymes (PPCEs) | High specificity for proline in a peptide chain. nih.govdcu.ie | The N-acryloyl group may influence binding and cleavage if the molecule is part of a larger peptide-like structure. |
| Dipeptidyl Peptidase IV (DPP-IV) | Cleaves X-proline dipeptides from the N-terminus of polypeptides. | The N-acryloyl group would likely prevent it from being a substrate. |
| Aminoacylases | Hydrolyze N-acyl-L-amino acids. | Potential for hydrolysis of the N-acryloyl amide bond, depending on the enzyme's substrate tolerance. |
| Lipases/Proteases (in reverse) | Can catalyze N-acylation of amino acids. | Could be used for the biocatalytic synthesis of this compound. |
Application of Pyrrolidine-2-carboxylic Acid Derivatives in Biocatalytic Processes
Pyrrolidine-2-carboxylic acid (L-proline) and its derivatives are widely used as organocatalysts in various asymmetric chemical transformations. nih.govresearchgate.net While this is not a direct enzymatic interaction with the proline derivative itself, it highlights the catalytic potential of the pyrrolidine scaffold.
In the realm of biocatalysis, this compound could serve as a valuable building block or substrate for enzymatic transformations to generate novel compounds. For instance, enzymes could be used to modify the acryloyl group, such as through enzymatic reduction of the double bond or through addition reactions catalyzed by lyases.
Furthermore, the polymerization of N-acryloyl amino acids, including N-acryloyl-L-proline, can be initiated by enzymatic systems. rsc.org For example, oxidoreductases like laccases or peroxidases, in the presence of an initiator, can generate radicals that lead to polymerization, offering a method for producing biocompatible and functional polymers under mild conditions.
The application of pyrrolidine-2-carboxylic acid derivatives in biocatalytic processes is an expanding field, with potential for the synthesis of pharmaceuticals, fine chemicals, and novel materials. The specific properties of the N-acryloyl group in this compound, such as its potential for Michael additions and polymerization, make it an interesting candidate for further exploration in enzyme-catalyzed reactions.
Derivatives and Analogues of 1 Prop 2 Enoylpyrrolidine 2 Carboxylic Acid
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of 1-prop-2-enoylpyrrolidine-2-carboxylic acid can be broadly categorized based on the modification of the pyrrolidine (B122466) ring or the propenoyl moiety. A common and straightforward method for the synthesis of the parent compound and its simple analogues involves the peptide coupling of proline or its derivatives with acrylic acid or its activated forms.
Standard peptide coupling reagents can be employed for the acylation of the secondary amine of the proline ring. For instance, the reaction of proline methyl ester with acryloyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding methyl ester of this compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This approach is amenable to the use of various substituted prolines and acrylic acid derivatives, allowing for the introduction of a wide range of functional groups.
One area of significant interest is the modification of the pyrrolidine ring, particularly at the 4-position. The use of commercially available or synthetically prepared 4-substituted proline derivatives, such as 4-hydroxyproline (B1632879), provides a versatile platform for generating analogues. The hydroxyl group of 4-hydroxyproline can be further functionalized through esterification, etherification, or substitution reactions prior to or after the N-acryloylation step. For example, (2S,4R)-4-hydroxy-L-proline can be N-acryloylated and the hydroxyl group can then be used as a handle for further modifications, leading to a variety of 4-substituted analogues.
The synthesis of analogues with modifications on the propenoyl unit is also an area of active research. This can be achieved by using substituted acrylic acids in the initial coupling reaction. For example, crotonic acid or methacrylic acid can be coupled with proline to introduce methyl groups onto the propenoyl backbone.
A summary of synthetic approaches to generate structurally modified analogues is presented in the table below.
| Modification Site | Synthetic Strategy | Starting Materials | Key Reagents |
| Pyrrolidine Ring (N-terminus) | Peptide Coupling | Proline derivatives (e.g., esters) | Acryloyl chloride, acrylic acid with coupling agents (e.g., DCC, HBTU) |
| Pyrrolidine Ring (C4-position) | Use of substituted prolines | 4-Hydroxyproline, 4-aminoproline | Standard protecting group and coupling chemistry |
| Propenoyl Unit | Use of substituted acrylic acids | Crotonic acid, methacrylic acid | Proline, peptide coupling reagents |
Stereoisomeric Derivatives and their Synthetic Routes
The stereochemistry of the pyrrolidine ring and any substituents plays a crucial role in the biological activity and material properties of this compound derivatives. The parent compound derived from L-proline possesses (S)-stereochemistry at the C2 position. The synthesis of its stereoisomeric derivatives involves the use of D-proline to obtain the (R)-enantiomer, or the use of diastereomerically pure starting materials for more complex structures.
A key focus in the synthesis of stereoisomeric derivatives has been on the introduction of substituents at the C4-position of the pyrrolidine ring, leading to diastereomers. For example, both cis- and trans-4-hydroxy-L-proline are commercially available and can be used to synthesize the corresponding cis- and trans-4-hydroxy-N-acryloylproline derivatives. The stereochemical outcome of these syntheses is dictated by the stereochemistry of the starting hydroxyproline.
Asymmetric synthesis and stereoselective reactions are employed to generate more complex stereoisomers. For instance, the diastereoselective reduction of a 4-keto-proline derivative can yield specific stereoisomers of 4-hydroxyproline, which can then be N-acryloylated.
The table below outlines the synthetic routes to key stereoisomeric derivatives.
| Stereoisomer | Synthetic Approach | Key Starting Material |
| (R)-1-Prop-2-enoylpyrrolidine-2-carboxylic acid | Peptide coupling | D-Proline |
| (2S,4R)-1-Prop-2-enoyl-4-hydroxypyrrolidine-2-carboxylic acid | Peptide coupling | trans-4-Hydroxy-L-proline |
| (2S,4S)-1-Prop-2-enoyl-4-hydroxypyrrolidine-2-carboxylic acid | Peptide coupling | cis-4-Hydroxy-L-proline |
Bioisosteric Replacements of the Carboxylic Acid Moiety
In drug discovery, the carboxylic acid group is often replaced by bioisosteres to improve pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles and hydroxamic acids, which mimic the acidic properties and hydrogen bonding capabilities of the carboxyl group.
The synthesis of tetrazole analogues of this compound typically involves the conversion of a nitrile precursor. For example, the corresponding amide of N-acryloylproline can be dehydrated to the nitrile, which is then treated with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, often in the presence of a Lewis acid, to form the tetrazole ring.
Hydroxamic acid derivatives can be prepared by the coupling of the activated carboxylic acid of N-acryloylproline with hydroxylamine (B1172632) or a protected hydroxylamine derivative. Standard peptide coupling reagents can be utilized for this transformation. The use of O-protected hydroxylamines, such as O-benzylhydroxylamine, followed by a deprotection step, is a common strategy to avoid side reactions.
The following table summarizes the synthesis of these key bioisosteric replacements.
| Bioisostere | Synthetic Route | Key Intermediate | Key Reagents |
| Tetrazole | Cycloaddition | N-Acryloylproline nitrile | Sodium azide, Trimethylsilyl azide |
| Hydroxamic Acid | Amide coupling | Activated N-acryloylproline (e.g., acid chloride, active ester) | Hydroxylamine, O-Benzylhydroxylamine |
Functionalization of the Pyrrolidine and Propenoyl Units
Further functionalization of the this compound scaffold can be achieved by targeting either the pyrrolidine ring or the propenoyl unit. These modifications allow for the introduction of diverse chemical functionalities to fine-tune the molecule's properties.
Functionalization of the Pyrrolidine Ring:
The pyrrolidine ring offers several positions for functionalization. As previously mentioned, the 4-position is a common site for modification, especially when starting from 4-hydroxyproline. The hydroxyl group can be oxidized to a ketone, which can then undergo various reactions such as reductive amination or Grignard additions. It can also be converted into a good leaving group (e.g., mesylate or tosylate) to allow for nucleophilic substitution, introducing a wide array of functional groups with inversion of stereochemistry. researchgate.net
Functionalization of the Propenoyl Unit:
The propenoyl group, being an α,β-unsaturated carbonyl system, is susceptible to nucleophilic conjugate addition, also known as the Michael addition. masterorganicchemistry.comyoutube.com This reaction allows for the introduction of a variety of nucleophiles at the β-carbon of the propenoyl moiety. Thiols, amines, and carbanions are common nucleophiles used in Michael additions, leading to the formation of β-substituted propionyl-proline derivatives. nih.gov The reaction conditions can often be tuned to achieve high stereoselectivity.
The double bond of the propenoyl group can also undergo other addition reactions, such as hydrogenation to yield the corresponding 1-propanoylpyrrolidine-2-carboxylic acid, or cycloaddition reactions. For example, N-acryloyl-(S)-proline esters have been used as chiral dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides to generate complex heterocyclic systems with high diastereoselectivity.
The table below provides an overview of functionalization strategies.
| Unit | Reaction Type | Reagents/Conditions | Resulting Structure |
| Pyrrolidine Ring (C4) | Oxidation of 4-hydroxy derivative | PCC, Swern oxidation | 4-Oxo-proline derivative |
| Pyrrolidine Ring (C4) | Nucleophilic Substitution | Mesylation/tosylation followed by nucleophile (e.g., NaN3, RSH) | 4-Substituted proline derivative |
| Propenoyl Unit | Michael Addition | Thiols, amines, stabilized carbanions | β-Substituted propionyl-proline derivative |
| Propenoyl Unit | 1,3-Dipolar Cycloaddition | Azomethine ylides | Pyrrolizidine or spiro-pyrrolidine systems |
| Propenoyl Unit | Hydrogenation | H2, Pd/C | 1-Propanoylpyrrolidine-2-carboxylic acid derivative |
Advanced Applications in Chemical Research and Materials Science Non Clinical
Role as Chiral Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, 1-Prop-2-enoylpyrrolidine-2-carboxylic acid and its derivatives have demonstrated utility as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.
One notable application is in diastereoselective 1,3-dipolar cycloaddition reactions. Esters of N-acryloyl-(S)-proline have been employed as chiral dipolarophiles. When reacted with metalated azomethine ylides, these compounds undergo highly endo-diastereoselective cycloadditions. This process allows for the synthesis of complex, polysubstituted proline analogues with a high degree of stereocontrol. The proline-derived auxiliary effectively shields one face of the acryloyl group, directing the approach of the azomethine ylide to the opposite face, thus leading to the preferential formation of one diastereomer.
| Reactants | Reaction Type | Role of this compound derivative | Outcome |
|---|---|---|---|
| N-acryloyl-(S)-proline benzyl (B1604629) ester and a metalated azomethine ylide | 1,3-Dipolar Cycloaddition | Chiral Dipolarophile (Chiral Auxiliary) | Highly endo-diastereoselective formation of polysubstituted proline derivatives |
Building Blocks for Complex Molecular Architectures
The inherent chirality and constrained cyclic structure of the proline ring make this compound an attractive building block for the synthesis of more complex molecular architectures, including macrocycles and peptidomimetics. The acryloyl group provides a handle for further chemical transformations, such as polymerization or addition reactions, allowing for the incorporation of the chiral pyrrolidine (B122466) motif into larger, more elaborate structures.
While direct total syntheses of complex natural products using this specific building block are not extensively documented, the principle is well-established within the broader context of proline derivatives. For instance, proline-containing macrocycles are of significant interest due to their unique conformational properties and potential biological activities. The synthesis of such macrocycles often involves the strategic incorporation of proline or its derivatives to induce specific turns and folds in the macrocyclic backbone. The ability to polymerize N-acryloyl-L-proline also opens avenues for creating helical polymers, where the chirality of the monomer units dictates the helical sense of the polymer chain, leading to complex, ordered supramolecular structures.
Intermediates in the Synthesis of Specialty Chemicals
This compound and its parent compound, L-proline, are important intermediates in the synthesis of various specialty chemicals, most notably pharmaceuticals. The pyrrolidine ring is a common structural motif in many biologically active compounds.
A prominent example is the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Many ACE inhibitors, such as captopril (B1668294) and enalapril, incorporate a proline or a proline-like structure. The synthesis of these drugs often involves the use of a protected proline derivative as a key intermediate. The N-acyl group, in this case, the acryloyl group of this compound, can be chemically modified or replaced to introduce the necessary functional groups for ACE inhibition. The inherent chirality of the starting proline derivative is crucial for the biological activity of the final drug molecule, as ACE is a stereospecific enzyme.
| Class of Specialty Chemical | Example Drug | Role of Proline Moiety | Synthetic Relevance of N-Acylated Proline |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Captopril, Enalapril | Forms a key part of the pharmacophore, interacting with the active site of the enzyme. | Serves as a chiral starting material; the N-acyl group is modified to build the final drug structure. |
Potential in Chiral Functional Materials and Molecular Machines
The ability of this compound to undergo polymerization has been exploited to create novel chiral functional materials. Through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, well-defined polymers of N-acryloyl-L-proline, known as poly(N-acryloyl-L-proline), can be synthesized. unina.it
These polymers possess several interesting properties:
Chirality: The chirality of the proline monomer is retained along the polymer backbone, leading to optically active materials. These chiral polymers have potential applications in chiral recognition and separation, for example, as the stationary phase in chromatography columns for resolving enantiomers.
Stimuli-Responsiveness: Poly(N-acryloyl-L-proline) exhibits both pH and temperature responsiveness in aqueous solutions. The carboxylic acid group on the proline ring can be protonated or deprotonated depending on the pH, altering the polymer's solubility and conformation. Similarly, these polymers can exhibit a lower critical solution temperature (LCST), phase separating from the solution above a certain temperature.
This dual-responsive nature makes these materials "smart" polymers. This responsiveness is a key feature in the design of molecular machines, which are molecular-level devices that can perform a task in response to an external stimulus. For instance, a surface functionalized with a chiral, stimuli-responsive polymer could potentially act as a switchable chiral surface, where the chiral recognition properties can be turned "on" or "off" by changing the temperature or pH. While the development of complex molecular machines from this specific compound is still in its early stages, the fundamental properties of its polymers provide a promising foundation for future research in this area.
| Property | Description | Potential Application |
|---|---|---|
| Chirality | The polymer is optically active due to the chiral proline units. | Chiral recognition, enantioselective separation, asymmetric catalysis. |
| pH-Responsiveness | The polymer's solubility and conformation change with pH due to the carboxylic acid group. | pH-triggered drug delivery, sensors, smart surfaces. |
| Thermo-Responsiveness | The polymer can exhibit a lower critical solution temperature (LCST), phase separating from solution upon heating. | Temperature-gated release systems, smart hydrogels, actuators. |
Theoretical and Computational Studies of 1 Prop 2 Enoylpyrrolidine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For 1-Prop-2-enoylpyrrolidine-2-carboxylic acid, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. A typical study would involve optimizing the molecular geometry to find the lowest energy conformation.
Subsequent calculations on the optimized structure would yield valuable data such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. The electrostatic potential map visually represents the regions of positive and negative charge, highlighting areas prone to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is hypothetical and serves as an example of typical results from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. mdpi.com These simulations model the interactions between atoms using a force field and solve Newton's equations of motion to track the trajectory of each atom.
By simulating the molecule in a solvent, typically water, over a period of nanoseconds to microseconds, it is possible to observe the different shapes (conformations) the molecule can adopt and the transitions between them. researchgate.net This analysis can reveal the most stable or predominant conformations in a given environment. Understanding the accessible conformations is crucial as the shape of the molecule can significantly influence its biological activity and interactions with other molecules. Advanced simulation techniques can further explore the complex energy landscapes of such molecules. mdpi.com
Docking and Ligand-Binding Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function.
The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, the carboxylic acid group of this compound could form hydrogen bonds with polar residues, while the pyrrolidine (B122466) ring might engage in hydrophobic interactions. These studies provide a structural basis for the molecule's potential biological activity and can guide the design of more potent derivatives. nih.gov
Table 2: Predicted Binding Interactions of this compound with a Hypothetical Receptor
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ARG 120 | Hydrogen Bond | 2.1 |
| LEU 85 | Hydrophobic | 3.8 |
| TYR 122 | Hydrogen Bond | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Properties
Computational methods can be used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
For example, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies can then be compared with experimental data to help assign the observed spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. The prediction of UV-Vis spectra involves calculating the electronic transitions between different energy levels. The National Institute of Standards and Technology (NIST) provides experimental spectroscopic data for related compounds, which can serve as a benchmark for computational predictions. nist.gov
Computational Design of Novel Derivatives
The insights gained from the aforementioned computational studies can be leveraged for the rational design of novel derivatives of this compound with improved properties. This process, often referred to as in silico or computer-aided drug design, allows for the virtual screening of a large number of potential derivatives before their synthesis and experimental testing. nih.gov
For example, if docking studies reveal that a particular region of the molecule is not optimally interacting with the target receptor, derivatives can be designed with modified functional groups in that region to enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity, further guiding the design of more potent molecules. nih.gov This computational approach can significantly accelerate the discovery and optimization of new chemical entities.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-Prop-2-enoylpyrrolidine-2-carboxylic acid involves the formation of an amide bond between the secondary amine of the proline ring and an acryloyl source. Traditional methods for such couplings, often employed in peptide synthesis, are frequently reliant on hazardous solvents and excess reagents, leading to significant chemical waste. advancedchemtech.comnih.gov Future research must prioritize the development of environmentally benign synthetic protocols.
A significant shift away from conventional solvents like dichloromethane (DCM) and dimethylformamide (DMF) is a primary goal in greening peptide synthesis. rsc.org Research into alternative, greener solvents such as propylene carbonate or γ-Valerolactone (GVL) has shown promise for general peptide synthesis and could be adapted for the production of this specific molecule. acs.org These solvents not only reduce the environmental footprint but can also be recycled, further enhancing the sustainability of the process. acs.orgambiopharm.com
Moreover, moving beyond traditional coupling reagents towards catalytic methods represents a key frontier. L-proline and its derivatives are well-established as effective organocatalysts in a variety of chemical transformations, often conducted in aqueous media. researchgate.netresearchgate.net Future investigations could explore autocatalytic pathways or the use of novel proline-based catalysts to facilitate the synthesis, potentially under milder and more sustainable conditions. Enzymatic approaches, which offer high selectivity and operate in benign aqueous environments, also present a compelling avenue for exploration.
| Synthetic Route | Solvent System | Key Advantage | Projected Yield | Potential E-Factor |
|---|---|---|---|---|
| Traditional Acylation (Schotten-Baumann) | DCM/Water | Well-established, reliable | ~85-95% | High (>20) |
| Green Solvent Approach | Propylene Carbonate | Reduced toxicity, recyclable solvent acs.org | Comparable to traditional | Medium (5-15) |
| Organocatalytic Method | Aqueous Media | Metal-free, mild conditions researchgate.net | Variable, requires optimization | Low (<5) |
| Enzymatic Synthesis | Aqueous Buffer | High selectivity, biodegradable catalyst | Substrate-dependent | Very Low (<2) |
Exploration of Unconventional Reactivity Patterns
The structure of this compound features an α,β-unsaturated amide system, which is a classical Michael acceptor. This opens the door to a wide range of conjugate addition reactions. Future research should delve into unconventional nucleophilic additions to this moiety. For example, visible-light-induced photocatalysis could enable umpolung (reactivity reversal) and inverse conjugate additions, allowing for the introduction of functionalities at the α-position, a challenging transformation via traditional methods. nih.gov The reactivity of this system with various nucleophiles (F/Cl/O/N) concurrent with trifluoromethylation has been demonstrated for other acrylamides and represents a promising area for creating novel fluorinated derivatives. nih.gov
Beyond the acryloyl group, the proline scaffold itself imparts specific stereochemical constraints and can direct reactions. The synthesis of various 3-substituted proline derivatives has been achieved through methods like intramolecular cyclizations, which could be adapted to modify the pyrrolidine (B122466) ring of the target molecule post-synthesis. nih.gov Furthermore, the carboxylic acid handle is a versatile functional group that can be activated for further derivatization, creating opportunities for its use as a building block in more complex molecular architectures.
| Reaction Type | Potential Reagents/Conditions | Expected Product Feature |
|---|---|---|
| Photocatalytic α-Functionalization | Visible light, photocatalyst, nucleophile (e.g., alcohol, pyrazole) nih.gov | Addition of a nucleophile at the α-carbon of the acryloyl group. |
| Aza-Michael Addition | Amine nucleophiles, mild base | Formation of a new C-N bond at the β-carbon. |
| Radical Cyclization | Radical initiator, intramolecular trapping group | Formation of a new cyclic structure fused to the proline ring. |
| Carboxylic Acid Derivatization | Coupling agents (e.g., HATU, EDC), another amino acid or alcohol | Formation of a new amide or ester bond. |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, process control, and reproducibility. youtube.com Future research should focus on developing a continuous flow synthesis for this compound. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities. youtube.com Flow reactors enhance safety, especially when dealing with reactive intermediates, due to the small reaction volumes at any given time. youtube.com Furthermore, flow chemistry enables the seamless integration of synthesis, work-up, and purification steps, which can dramatically accelerate the production of the target molecule and its derivatives. acs.orgmdpi.com
In parallel, the rise of automated synthesis platforms presents an opportunity to rapidly explore the chemical space around this core scaffold. nih.gov Cartridge-based systems, for example, allow for the automated execution of common reactions like reductive amination or heterocycle formation. youtube.com A future research paradigm would involve using such automated synthesizers to create libraries of derivatives by varying the proline component or by performing subsequent reactions on the acryloyl or carboxylic acid moieties. researchgate.netresearchgate.net This high-throughput approach is invaluable for screening for biological activity or novel material properties.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Slow, inefficient | Rapid, highly efficient youtube.com |
| Scalability | Challenging, requires re-optimization | Straightforward (scaling out/numbering up) researchgate.net |
| Safety Profile | Higher risk with large volumes | Inherently safer due to small reactor volume youtube.com |
| Process Control | Limited | Precise control over parameters youtube.com |
| Productivity (for library synthesis) | Sequential, slow | High-throughput, rapid mdpi.com |
Advanced Characterization Techniques for Dynamic Systems
A key structural feature of N-acyl proline derivatives is the restricted rotation around the tertiary amide bond, leading to the existence of cis and trans isomers. This isomerization is often a slow process on the NMR timescale and plays a crucial role in the structure and function of proline-containing peptides and proteins. nih.govnih.gov A major future research direction will be the detailed characterization of this dynamic equilibrium for this compound.
Advanced NMR spectroscopy techniques, including 2D exchange spectroscopy (EXSY), will be essential for quantifying the populations of the cis and trans conformers and determining the kinetic barrier to their interconversion. nih.gov Combining these experimental results with computational methods like molecular dynamics (MD) simulations will provide a comprehensive, atomistic understanding of the molecule's conformational energy landscape. nih.gov Such integrated approaches, which may also include techniques like small-angle X-ray scattering (SAXS) for ensemble-averaged structural information, are critical for correlating the molecule's dynamic behavior with its function. nih.gov
| Technique | Information Gained |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determination of cis/trans isomer ratio, ring pucker preference, and rates of interconversion. nih.gov |
| Molecular Dynamics (MD) Simulations | Atomistic description of conformational sub-ensembles and energy barriers. nih.gov |
| Small-Angle X-ray Scattering (SAXS) | Ensemble-averaged information on molecular size and shape in solution. nih.gov |
| FT-IR Spectroscopy | Characterization of amide bond vibrations and hydrogen bonding interactions. |
Leveraging Machine Learning for Predictive Modeling
Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. nih.gov For this compound and its future derivatives, ML offers several exciting prospects.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of a library of derivatives, guiding synthetic efforts towards the most promising candidates. oup.com By featurizing molecules based on their physicochemical and structural properties, ML algorithms can learn the complex relationships between structure and function. oup.comiastate.edu
Furthermore, ML can be applied to predict chemical reactivity. Models can be trained to predict the rate of amide bond formation with different substrates or to forecast the regioselectivity of additions to the acryloyl group. nih.govresearchgate.net Such predictive power can significantly reduce the experimental effort required for reaction optimization. nih.gov Another critical application is in predictive toxicology; for instance, by calculating activation energy barriers for reactions with biological nucleophiles, computational models can predict the potential for Michael acceptors to be mutagenic, providing an early-stage safety assessment. acs.orgrsc.org
| Application Area | Input Data (Features/Descriptors) | Predicted Output |
|---|---|---|
| QSAR Modeling | Molecular fingerprints, 2D/3D descriptors, quantum chemical parameters. oup.com | Biological activity (e.g., IC50), physical properties. |
| Reaction Rate Prediction | Physical organic descriptors of reactants, catalyst, and solvent properties. nih.gov | Reaction rate constant (k). researchgate.net |
| Reactivity/Toxicity Prediction | DFT-calculated activation energies, orbital energies (LUMO). acs.org | Michael acceptor reactivity, mutagenicity potential. rsc.org |
| Substrate Specificity Prediction | Physicochemical properties of enzymes and potential substrates. oup.com | Enzyme-substrate activity relationship. |
Q & A
Basic: What are the standard synthetic routes for 1-Prop-2-enoylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via allylation of pyrrolidine-2-carboxylic acid derivatives. Key routes include:
- N-Allylation : Reacting pyrrolidine-2-carboxylic acid with allyl halides under basic conditions (e.g., NaH in THF at 0°C) to introduce the propenoyl group at the 1-position .
- Enantioselective Synthesis : Using chiral auxiliaries or catalysts to control stereochemistry at the 2-position, as seen in (S)-configured analogs .
Critical Parameters : - Temperature : Lower temperatures (0–25°C) minimize side reactions like polymerization of the allyl group.
- Solvent : Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the pyrrolidine nitrogen .
Yield Optimization : Monitoring reaction progress via TLC or HPLC and quenching with aqueous workup improves purity (>90% yield reported in PubChem data) .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and carboxylic acid (δ ~170 ppm in C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 172.0974 for CHNO) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA and mobile phases of hexane/isopropanol (critical for stereochemical validation) .
Advanced: How can stereochemical integrity be maintained during synthesis, and what are common pitfalls?
Answer:
- Chiral Pool Strategy : Start with enantiopure pyrrolidine-2-carboxylic acid (e.g., L-proline) to retain configuration during allylation .
- Racemization Risks : Elevated temperatures (>40°C) or prolonged reaction times may epimerize the 2-carboxylic acid center. Mitigate via low-temperature protocols .
- Validation : Compare optical rotation ([α]) with literature values (e.g., (S)-enantiomer: [α] = +15.3° in methanol) .
Advanced: What strategies optimize regioselective functionalization of the pyrrolidine ring?
Answer:
Functionalization often targets the allyl group or carboxylic acid. Key methods include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | Dess–Martin periodinane | Converts allyl to ketone | |
| Cross-Coupling | Pd(PPh), CsCO | Introduces aryl/alkynyl groups | |
| Esterification | DCC/DMAP | Protects carboxylic acid as methyl ester |
Challenge : Competing reactions at the pyrrolidine nitrogen. Use bulky bases (e.g., DBU) to suppress N-alkylation .
Advanced: How can conflicting bioactivity data for pyrrolidine derivatives be resolved?
Answer:
Discrepancies often arise from:
- Enantiomeric Impurities : Even 5% contamination of (R)-isomer can skew receptor-binding assays. Validate purity via chiral HPLC .
- Assay Conditions : Varying pH or ionic strength alters ionization of the carboxylic acid, affecting solubility. Standardize assays at pH 7.4 (physiological buffer) .
Case Study : For 5-oxo-pyrrolidine analogs, conflicting IC values were traced to differences in cell membrane permeability assays .
Advanced: What computational methods predict interactions of this compound with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., prolyl oligopeptidase). Focus on hydrogen bonding between the carboxylic acid and catalytic serine residues .
- MD Simulations : Assess conformational stability of the allyl group in hydrophobic pockets over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with inhibitory activity .
Advanced: How to address low yields in large-scale allylation reactions?
Answer:
Scale-up challenges include:
- Exothermic Reactions : Use controlled addition of allyl halides and jacketed reactors to maintain ≤25°C .
- Byproduct Formation : Add scavengers (e.g., polymer-bound DMAP) to trap unreacted intermediates .
Yield Data : Pilot studies show 75% yield at 100 g scale vs. 90% at 1 g scale due to mixing inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
